molecular formula C9H13N3O B2478772 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2320858-90-8

1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2478772
CAS No.: 2320858-90-8
M. Wt: 179.223
InChI Key: XAVSBKPYDBLEEV-UHFFFAOYSA-N
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Description

The compound 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a four-membered azetidine ring substituted with a pyrazole-methyl group and an acetyl moiety.

Properties

IUPAC Name

1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8(13)11-5-9(6-11)7-12-4-2-3-10-12/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVSBKPYDBLEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the azetidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

Antimicrobial Properties
Several studies have demonstrated that derivatives of pyrazole and azetidine compounds possess antibacterial and antifungal properties. For instance, compounds featuring these moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory mediators. This property suggests that 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one could be explored for therapeutic applications in inflammatory diseases .

Antiviral Activity
Recent studies have highlighted the potential of pyrazole-containing compounds as inhibitors of viral replication. The inhibition mechanism often involves targeting specific enzymes critical for viral life cycles, such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis necessary for viral replication .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole-based compounds:

Case Study 1: Antimicrobial Activity
A series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity using standard methods. Results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as lead candidates for drug development .

Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that specific derivatives of this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, supporting their use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight Synthesis Yield Key Applications/Properties Reference
Target Compound Azetidine, pyrazole, acetyl ~209.24* N/A Rigidity, hydrogen-bonding potential -
3-{3-[(4-Bromo-1H-pyrazol)methyl]azetidine} Bromopyrazole, pyrrolidinone 329.20 N/A Enhanced electrophilicity
1-Phenyl-3,3-di(pyrazol)propan-1-one Dual pyrazole, propanone 266.30 52% Steric bulk, Al₂O₃-mediated synthesis
1-(5-(Pyrazolylmethyl)oxadiazolyl)ethanone Oxadiazole, nitroaryl 313.35 68% π-π stacking, moderate yield
1-(3-Iodopyrazolylphenyl)ethanone Iodopyrazole, phenyl ketone 312.11 N/A Radiolabeling potential

*Estimated based on molecular formula C₉H₁₂N₃O.

Key Findings and Implications

  • Azetidine vs. Larger Rings : Azetidine’s rigidity may improve target binding compared to flexible piperidine or pyrrolidine analogs .
  • Substituent Effects: Halogens (Br, I, Cl) and electron-withdrawing groups (NO₂, CF₃) modulate electronic properties and bioavailability .
  • Synthetic Challenges : Yields for alkylated pyrazole derivatives vary widely (13–66%), highlighting sensitivity to steric and electronic factors .

Biological Activity

The compound 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a novel organic molecule with potential therapeutic applications due to its unique structural features, which include a pyrazole ring and an azetidine moiety. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O, with a molecular weight of approximately 196.22 g/mol. The compound's structure can be represented as follows:

Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The azetidine ring may facilitate binding to various biomolecules, while the pyrazole moiety can enhance the compound's reactivity and specificity.

Potential Targets:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It has shown potential as a modulator for various receptor types, particularly in the cardiovascular system.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for further development in treating infections.
Activity TypeDescriptionReference
AntibacterialInhibition of Gram-positive bacteria
AntifungalEffective against common fungal pathogens
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at varying concentrations, suggesting that modifications in the structure could enhance potency.

Case Study 2: Cardiovascular Applications

Research on similar azetidine-based compounds has demonstrated their role as P2Y12 antagonists, which are critical in managing cardiovascular diseases. This suggests that this compound may also have therapeutic implications in cardiovascular health.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrazole Derivative : Starting from commercially available pyrazole.
  • Formation of Azetidine Ring : Reaction under controlled conditions to form the azetidine structure.
  • Final Coupling Reaction : Combining both moieties to yield the final product.

Q & A

Q. What are the established synthetic routes for 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Condensation reactions : Linking the azetidine and pyrazole moieties using a methylene bridge.
  • Acetylation : Introducing the ethanone group via acetic anhydride or acetyl chloride in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres .
    Optimization strategies :
    • Use catalysts like DMAP to enhance acylation efficiency.
    • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. What analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and confirms stereochemistry. SHELXL is commonly used for refinement, particularly for handling asymmetric units with multiple conformers .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm substitution patterns (e.g., pyrazole N-methylation at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound assessed in preclinical studies?

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Evaluate interactions with targets like kinases or proteases using fluorescence-based assays.
  • Contradictions in data : Discrepancies in IC50_{50} values may arise from variations in assay conditions (e.g., pH, solvent polarity). Validate results using orthogonal methods (e.g., SPR or ITC) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?

  • Disorder in asymmetric units : Common due to flexible azetidine rings. Strategies include:
    • Applying ISOR and DELU restraints to stabilize thermal parameters.
    • Partitioning occupancy for overlapping atoms .
  • Twinned crystals : Use TWIN and BASF commands in SHELXL to refine data .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Key modifications :
    • Replace the pyrazole methyl group with electron-withdrawing substituents (e.g., -NO2_2) to improve target binding .
    • Introduce sulfonyl groups to the azetidine ring for increased metabolic stability .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP450 enzymes .

Q. What computational approaches are used to model the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers or aqueous environments (AMBER or GROMACS).
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Reproducibility protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What role do solvent effects play in the compound’s synthetic yield and purity?

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may form byproducts.
  • Switch solvents mid-reaction : Use THF for initial condensation, then switch to dichloromethane for acetylation to reduce side reactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Degradation pathways : Hydrolysis of the azetidine ring in acidic/basic conditions.
  • Stability testing :
    • Store lyophilized samples at -80°C under argon.
    • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. Which functional groups are critical for the compound’s reactivity in further derivatization?

  • Azetidine nitrogen : Susceptible to alkylation or acylation for prodrug design.
  • Pyrazole ring : Participates in Huisgen cycloaddition for click chemistry applications .

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